N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-fluorobenzamide
Description
Properties
Molecular Formula |
C17H14FN3O |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)-3-fluorobenzamide |
InChI |
InChI=1S/C17H14FN3O/c18-12-3-1-2-11(8-12)17(22)19-13-6-7-14-15(9-13)21-16(20-14)10-4-5-10/h1-3,6-10H,4-5H2,(H,19,22)(H,20,21) |
InChI Key |
YKRGQMRZKOZQIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Biological Activity
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-fluorobenzamide is a synthetic compound belonging to the class of benzimidazole derivatives, characterized by its unique structural features, including a cyclopropyl group and a fluorobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 295.31 g/mol. This compound has garnered significant attention for its potential biological activities and therapeutic applications.
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its promise as a lead compound in medicinal chemistry. The following sections detail its pharmacological properties, interactions with biological targets, and potential therapeutic applications.
Pharmacological Properties
Benzimidazole derivatives, including this compound, are known for their broad-spectrum pharmacological properties. They have been reported to exhibit activities such as:
- Antimicrobial : Effective against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Anticancer : Potential as an inhibitor of specific enzymes involved in cancer pathways.
- Anti-inflammatory : Modulation of inflammatory responses through receptor interaction.
Structure-Activity Relationship (SAR)
The unique structural features of this compound influence its biological activity. The presence of the cyclopropyl group and fluorine atom may enhance binding affinity towards biological targets. A comparative analysis with other benzimidazole derivatives highlights the significance of substituent positions on biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1H-benzimidazol-2-yl)-3-fluorobenzamide | Lacks cyclopropyl group | Different activity profile |
| N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide | Fluorine at a different position | Altered reactivity and potential activity |
| N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-chlorobenzamide | Chlorine instead of fluorine | Variation in chemical behavior |
Interaction Studies
Preliminary studies suggest that compounds with similar structures often exhibit significant binding affinity towards certain enzymes or receptors. Techniques such as molecular docking and in vitro assays are crucial for understanding these interactions and elucidating the compound's mechanism of action.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzimidazole derivatives, providing insights into their pharmacological potential:
- Antimicrobial Activity : A study demonstrated that benzimidazole derivatives exhibited notable antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's structure significantly influenced its effectiveness compared to standard antibiotics .
- Anticancer Potential : Research has shown that certain benzimidazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to this compound have been identified as promising candidates for further development in cancer therapy .
- Inhibition of Enzymatic Activity : Studies have reported that benzimidazole derivatives can act as inhibitors for various enzymes implicated in disease processes, suggesting their utility in drug design for conditions such as inflammation and cancer .
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that benzimidazole derivatives, including N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-fluorobenzamide, exhibit promising anticancer properties. For instance, compounds similar in structure have been shown to inhibit specific enzymes and receptors involved in cancer pathways.
Case Study:
A study by Luo et al. (2021) evaluated several benzimidazole derivatives for their anticancer activity. Among them, certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating the potential of such compounds in cancer therapy .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties against both bacterial and fungal strains. Research indicates that benzimidazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.
Data Table: Antimicrobial Efficacy
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 2 μg/ml |
| Compound B | E. coli | 4 μg/ml |
| Compound C | C. albicans | 5 μg/ml |
This table summarizes findings from various studies where benzimidazole derivatives demonstrated significant antimicrobial activity .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases.
Case Study:
Moneer et al. (2016) synthesized several benzimidazole derivatives and assessed their cyclooxygenase inhibitory effects. The results showed that certain compounds significantly reduced inflammation in animal models, suggesting potential therapeutic applications .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s benzimidazole core differentiates it from analogs with indazole, pyrimidinone, or triazole scaffolds. For example:
Key Observations :
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs. Piperazine/Morpholine : The cyclopropyl group in the target compound likely reduces metabolic oxidation compared to piperazine or morpholine substituents (e.g., 9c, 9e), which may improve pharmacokinetic stability .
- Aminoalkyl vs. Aromatic Substituents: Compounds with dimethylaminoethyl or diethylaminoethyl groups (e.g., 9c, 9d) exhibit increased water solubility but may suffer from faster renal clearance compared to the target compound’s cyclopropyl-benzimidazole hybrid .
Preparation Methods
Phillips-Ladenburg Reaction with Cyclopropanecarboxylic Acid
The Phillips-Ladenburg method involves condensing 4-nitro-o-phenylenediamine with cyclopropanecarboxylic acid under acidic conditions. Polyphosphoric acid (PPA) or concentrated HCl catalyzes the cyclization, yielding 5-nitro-2-cyclopropyl-1H-benzimidazole. Subsequent reduction of the nitro group using SnCl₂ in HCl produces the 5-amino intermediate.
-
Condensation : 4-Nitro-o-phenylenediamine (1 eq) and cyclopropanecarboxylic acid (1.2 eq) are refluxed in PPA at 200°C for 6 hours.
-
Reduction : The nitro intermediate is treated with SnCl₂ (5 eq) in concentrated HCl at 0–5°C for 30 minutes, followed by neutralization with NaOH to pH 13.
Yield : 70–85% for the nitro intermediate; 80–90% for the amine.
Weidenhagen Reaction with Cyclopropanecarbaldehyde
The Weidenhagen approach utilizes cyclopropanecarbaldehyde and 4-nitro-o-phenylenediamine in oxidative conditions. Na₂S₂O₅ in ethanol/water (5:1) facilitates cyclization at reflux, forming the benzimidazole core.
-
Cyclization : 4-Nitro-o-phenylenediamine (1 eq) and cyclopropanecarbaldehyde (1.1 eq) are refluxed with Na₂S₂O₅ (0.5 eq) in ethanol/water for 12 hours.
-
Reduction : The nitro group is reduced using H₂/Pd-C in methanol to yield the 5-amino derivative.
Yield : 75–88% for the cyclized product; 90–95% for the amine.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency and reduces synthesis time. This method is particularly effective for constructing the benzimidazole core and introducing the fluorobenzamide group.
One-Pot Benzimidazole Formation
A microwave-assisted van Leusen reaction enables rapid cyclization. TosMIC (tosylmethyl isocyanide) reacts with 4-nitro-o-phenylenediamine and cyclopropanecarbaldehyde under basic conditions, forming the benzimidazole ring in 10–15 minutes.
-
Reagents : 4-Nitro-o-phenylenediamine (1 eq), cyclopropanecarbaldehyde (1.1 eq), TosMIC (1 eq), and K₂CO₃ (2 eq) in DMF.
-
Conditions : Microwave irradiation at 150°C for 10 minutes.
-
Reduction : Nitro group reduction with NH₄Cl/Fe powder in ethanol/water.
Amide Coupling Under Microwave Conditions
The 5-amino intermediate is coupled with 3-fluorobenzoic acid using coupling agents like HATU or EDCl. Microwave irradiation (100–120°C, 10–20 minutes) accelerates the amide bond formation.
-
Activation : 3-Fluorobenzoic acid (1.2 eq) is activated with HATU (1.5 eq) and DIPEA (3 eq) in DMF.
-
Coupling : The 5-amino-benzimidazole (1 eq) is added, and the mixture is irradiated at 120°C for 15 minutes.
Stepwise Functionalization Approaches
Nitro-to-Amine Reduction Followed by Acylation
This method involves sequential reduction and acylation:
-
Nitro Reduction : 5-Nitro-2-cyclopropyl-1H-benzimidazole is reduced to the amine using SnCl₂/HCl or catalytic hydrogenation.
-
Acylation : The amine reacts with 3-fluorobenzoyl chloride in the presence of Et₃N or pyridine.
-
Reduction : 5-Nitro derivative (1 eq) in ethanol is hydrogenated over Pd/C (10%) at 50 psi for 4 hours.
-
Acylation : The amine (1 eq) is treated with 3-fluorobenzoyl chloride (1.1 eq) and Et₃N (2 eq) in DCM at 0°C.
Ullmann-Type Coupling for Direct Arylation
A copper-catalyzed Ullmann coupling attaches the fluorobenzamide group directly to the benzimidazole core. This method avoids intermediate isolation.
-
Reagents : 5-Iodo-2-cyclopropyl-1H-benzimidazole (1 eq), 3-fluorobenzamide (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2 eq) in DMSO.
-
Conditions : Heated at 130°C for 24 hours under N₂.
Analytical Validation and Optimization
Purity and Yield Optimization
Spectroscopic Characterization
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-fluorobenzamide, and what reaction conditions are critical for yield optimization?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of a substituted benzimidazole core. A common approach includes coupling 2-cyclopropyl-1H-benzimidazole-5-amine with 3-fluorobenzoyl chloride under basic conditions (e.g., using DMF as a solvent and triethylamine as a base at 0–25°C). Post-reaction purification via silica gel chromatography is recommended to isolate the product . Key challenges include controlling cyclopropane ring stability during acidic/basic conditions and ensuring regioselectivity in the benzimidazole substitution pattern.
Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : The 3-fluorobenzamide moiety will exhibit distinct aromatic signals (e.g., a singlet for the fluorine-substituted phenyl ring at δ ~7.3–7.8 ppm). The cyclopropyl group shows characteristic protons as a multiplet near δ ~0.8–1.2 ppm. Benzimidazole NH protons appear as broad singlets (~δ 12.5 ppm) but may exchange in DMSO-d6 .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]+) with an exact mass matching the molecular formula (C17H13FN3O). Fragmentation patterns (e.g., loss of the cyclopropyl group or benzamide moiety) further validate connectivity .
Q. What are the primary physicochemical properties (e.g., solubility, stability) critical for in vitro assays?
- Methodology : Solubility screening in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) is essential. Stability studies under varying pH (1–9) and temperatures (4–37°C) via HPLC-UV can identify degradation products. The compound’s LogP (predicted ~2.5–3.0) suggests moderate lipophilicity, necessitating surfactants (e.g., Tween-80) for cell-based assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy) across structurally similar benzimidazole derivatives?
- Methodology :
- Target Profiling : Use kinase/GPCR panels to identify off-target interactions. For example, fluorobenzamide derivatives may inhibit tubulin polymerization (anticancer) or bacterial DNA gyrase (antimicrobial) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing fluorine with methoxy) and compare bioactivity trends. and highlight that electron-withdrawing groups (e.g., -F) enhance anticancer potency, while bulkier groups may shift selectivity toward antimicrobial targets .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in cancer models?
- Methodology :
- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics can identify dysregulated pathways (e.g., apoptosis regulators like Bcl-2 or cell cycle proteins) in treated cancer cells.
- Crystallographic Studies : Co-crystallization with potential targets (e.g., tubulin) using SHELX software for refinement can reveal binding modes. Note that high-resolution data (≤1.8 Å) and twinning corrections may be required for accurate electron density maps .
Q. How should researchers address discrepancies in crystallographic data (e.g., bond length anomalies) during structural refinement?
- Methodology :
- Refinement Software : Use SHELXL for small-molecule refinement. Suspected anomalies (e.g., elongated C–N bonds in the benzimidazole ring) should prompt re-examination of thermal displacement parameters (ADPs) and hydrogen bonding networks.
- Validation Tools : Check for overfitting using Rfree values and the I/σ(I) ratio. If inconsistencies persist, consider alternative space groups or twin refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
